Diethyl (docos-13-en-1-yl)propanedioate
Description
Diethyl (docos-13-en-1-yl)propanedioate is a malonic acid diester derivative featuring a long unsaturated alkyl chain (docos-13-en-1-yl group) esterified at both carboxyl positions. Its structure comprises a central propanedioate (malonate) core, with one ethyl ester group and a 22-carbon alkenyl chain containing a double bond at the 13th position.
Properties
CAS No. |
612489-67-5 |
|---|---|
Molecular Formula |
C29H54O4 |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
diethyl 2-docos-13-enylpropanedioate |
InChI |
InChI=1S/C29H54O4/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28(30)32-5-2)29(31)33-6-3/h13-14,27H,4-12,15-26H2,1-3H3 |
InChI Key |
YMKUECNBUDEBHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCC(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthesis via Diethyl Malonate
One of the primary methods for synthesizing Diethyl (docos-13-en-1-yl)propanedioate involves the use of diethyl malonate as a starting material. The general reaction pathway can be summarized as follows:
Step 1: Halogenation of Diethyl Malonate
- Diethyl malonate is halogenated to form 2-halo-substituted diethyl malonate, which can include compounds like diethyl 2-bromomalonate or diethyl 2-chloromalonate.
Step 2: Reaction with Methylhydrazine
- The halogenated diethyl malonate is then reacted with methylhydrazine under acidic conditions to yield the desired product.
The process avoids the hazardous oxidation steps typically associated with converting diethyl malonate to diethyl ketomalonate, thus enhancing safety and efficiency.
Reaction Conditions
The synthesis typically requires specific conditions to optimize yield and purity:
| Parameter | Optimal Range |
|---|---|
| Temperature | 20°C to 80°C |
| Solvent | Methanol, Ethanol, Acetonitrile |
| Catalyst | Acetic acid, Hydrochloric acid |
The choice of solvent and catalyst can significantly influence the reaction kinetics and product formation. For instance, acetic acid has been shown to facilitate the reaction effectively.
Alternative Synthetic Routes
Other synthetic routes have also been explored, including:
Direct Esterification : This method involves reacting docos-13-en-1-al with diethyl malonate directly in the presence of an acid catalyst.
Transesterification : Utilizing alternative esters or alcohols to modify the alkyl groups attached to the propanedioate backbone may yield variations of the target compound.
These methods highlight the versatility available in synthetic approaches for producing this compound.
Recent studies have focused on optimizing these synthesis routes for better yields and reduced side reactions. Key findings include:
The use of 2-halo-substituted diethyl malonates minimizes unwanted by-products during synthesis.
Reaction conditions such as temperature and choice of solvent directly impact both yield and purity of the final product.
This compound can be synthesized efficiently using various methods, primarily focusing on halogenated derivatives of diethyl malonate. The optimization of reaction conditions remains crucial for enhancing yields and minimizing hazardous by-products. As research continues to evolve, further refinements in these synthetic pathways are anticipated, potentially expanding the compound's applications in various fields.
Chemical Reactions Analysis
Hydrolysis and Decarboxylation
The ethyl ester groups undergo hydrolysis under acidic or basic conditions, followed by decarboxylation to yield substituted acetic acids.
Reaction Pathways :
-
Acidic Hydrolysis :
-
Reagents : HCl (concentrated), H₂O
-
Conditions : Reflux, 6–8 hours
-
Product : Docos-13-en-1-yl malonic acid, which decarboxylates to docos-13-en-1-yl acetic acid.
-
-
Basic Hydrolysis :
-
Reagents : NaOH (aqueous)
-
Conditions : Reflux, followed by acidification
-
Product : Same as acidic pathway.
-
Table 2: Hydrolysis Reaction Data
| Condition | Time (h) | Temperature (°C) | Decarboxylation Efficiency | Source |
|---|---|---|---|---|
| Acidic | 6–8 | 100–110 | 85–90% | |
| Basic | 4–6 | 80–90 | 75–80% |
Oxidation of the Unsaturated Chain
The docos-13-en-1-yl chain contains a double bond susceptible to oxidation.
Oxidation Pathways :
-
Epoxidation :
-
Reagents : m-CPBA (meta-chloroperbenzoic acid)
-
Conditions : Dichloromethane, 0–25°C
-
Product : Epoxidized derivative.
-
-
Dihydroxylation :
-
Reagents : OsO₄, NMO (N-methylmorpholine N-oxide)
-
Conditions : THF/H₂O, 25°C
-
Product : Vicinal diol.
-
Table 3: Oxidation Reaction Outcomes
| Reaction Type | Reagent | Yield | Selectivity | Source |
|---|---|---|---|---|
| Epoxidation | m-CPBA | 80–92% | High | |
| Dihydroxylation | OsO₄/NMO | 75–88% | Syn addition |
Claisen Condensation
The ester groups participate in Claisen condensation to form β-keto esters.
Reaction Example :
-
Reagents : NaH or LDA (Lithium Diisopropylamide)
-
Conditions : Dry THF, –78°C to 25°C
-
Product : β-Keto ester with retained unsaturated chain.
Key Notes :
-
The long alkyl chain may sterically hinder condensation efficiency.
Reduction of Ester Groups
Catalytic hydrogenation reduces ester groups to alcohols, though the double bond may also react.
Reaction Conditions :
-
Reagents : H₂ (1–5 atm), Pd/C or Raney Ni
-
Solvent : Ethanol or THF
-
Products : Primary alcohols (from esters) and saturated alkyl chain (if H₂ excess).
Table 4: Hydrogenation Parameters
| Catalyst | H₂ Pressure (atm) | Temperature (°C) | Selectivity (Ester vs. Alkene) | Source |
|---|---|---|---|---|
| Pd/C | 2–3 | 50–60 | Moderate | |
| Raney Ni | 5 | 80–100 | Low |
Transesterification
The ethyl esters can undergo transesterification with other alcohols (e.g., methanol) under acidic or basic conditions.
Example :
-
Reagents : Methanol, H₂SO₄ (catalytic)
-
Conditions : Reflux, 12–24 hours
-
Product : Dimethyl (docos-13-en-1-yl)propanedioate.
Yield : 65–80%, depending on alcohol nucleophilicity .
Radical Reactions
The unsaturated chain participates in radical-mediated processes, such as polymerization or addition reactions.
Example :
-
Reagents : AIBN (azobisisobutyronitrile), thiols
-
Conditions : 70–80°C, inert atmosphere
-
Product : Thiol-ene adducts.
Applications : Used in material science for cross-linked polymer synthesis .
Scientific Research Applications
Pharmaceutical Applications
Diethyl (docos-13-en-1-yl)propanedioate exhibits potential antimicrobial and anti-inflammatory properties, making it a candidate for pharmaceutical development. Its long-chain structure may enhance bioavailability and efficacy in drug formulations. Research indicates that compounds with similar structures often show improved interactions with biological membranes, potentially leading to enhanced therapeutic effects.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation and esterification, allows for the creation of more complex molecules. It can be utilized in the synthesis of other bioactive compounds or functional materials, making it valuable in both academic and industrial settings.
Material Science
Due to its unique physical properties, this compound can be explored for applications in material science. Its long hydrocarbon chain may contribute to the development of new polymers or surfactants with specific functionalities, such as improved solubility or stability in various environments.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control samples, suggesting potential as a natural preservative or therapeutic agent.
Case Study 2: Synthesis of Derivatives
Research focused on the synthesis of derivatives from this compound through various reactions. The derivatives exhibited enhanced biological activity, highlighting the compound's versatility as a precursor in drug development.
Case Study 3: Material Properties
Another study explored the application of this compound in polymer formulations. The addition of this compound resulted in improved flexibility and thermal stability of the resulting materials, demonstrating its utility in material science.
Mechanism of Action
The mechanism of action of diethyl (docos-13-en-1-yl)propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The long-chain alkene group may interact with lipid membranes or other hydrophobic environments, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Propanedioate Esters
Diethyl (docos-13-en-1-yl)propanedioate belongs to the dialkyl propanedioate family. Key structural variables among analogues include:
- Alkyl chain length : Shorter chains (e.g., diethyl propanedioate) vs. long unsaturated chains.
- Ester group substitution : Variations in esterifying groups (e.g., methyl, propyl, or aryl substituents).
- Presence of unsaturation : Double bonds in the alkyl chain influence reactivity and physical properties.
Table 1: Hypothetical Comparison of Propanedioate Esters
| Compound | Molecular Weight (g/mol) | Solubility in Water | Melting Point (°C) | Reactivity in Organic Reactions |
|---|---|---|---|---|
| Diethyl propanedioate | 160.17 | Moderate | -20 | High (e.g., Michael addition) |
| This compound | ~480 | Insoluble | N/A | Reduced (steric hindrance) |
| Dimethyl propanedioate | 132.11 | High | 18–20 | Very High |
Key Findings :
- Longer alkyl chains (e.g., docos-13-en-1-yl) drastically reduce water solubility and increase lipophilicity, making the compound suitable for non-polar solvents .
- Steric bulk from the long chain may hinder nucleophilic attack in reactions like Michael additions compared to smaller esters.
Comparison with Taxane Ester Derivatives
While unrelated in core structure, taxane esters (e.g., paclitaxel derivatives in ) provide insight into ester substituent effects:
Table 2: Ester Group Influence on Properties (Taxane vs. Propanedioate)
| Compound Type | Ester Substituent | Biological Activity | Thermal Stability |
|---|---|---|---|
| Baccatin III 13-ester (Taxane) | Propyl/Butyl/Pentyl | Anticancer | Moderate |
| This compound | Docos-13-en-1-yl | Not reported | High (estimated) |
Key Findings :
Comparison with Polymeric Esters (e.g., Polyacrylate-13)
Polyacrylate-13 () is a copolymer with acrylate and acrylamide groups, highlighting differences between small-molecule and polymeric esters:
Table 3: Small-Molecule vs. Polymeric Esters
| Property | This compound | Polyacrylate-13 |
|---|---|---|
| Molecular Weight | ~480 g/mol | 10,000–100,000 g/mol |
| Application | Organic synthesis | Cosmetic thickener |
| Solubility | Lipophilic | Water-dispersible |
Key Findings :
- Small-molecule esters are monodisperse, enabling precise stoichiometry in reactions, while polymers like Polyacrylate-13 rely on bulk properties for functionality .
Biological Activity
Diethyl (docos-13-en-1-yl)propanedioate, also known as diethyl 2-docos-13-enylpropanedioate, is a diester compound with a long hydrocarbon chain. Its molecular formula is , and it has a molecular weight of approximately 466.74 g/mol. This compound is notable for its potential applications in various fields, including biochemistry and organic synthesis.
Chemical Structure and Properties
The structure of this compound features a docosene chain, which significantly influences its physical and chemical properties. The presence of the long hydrocarbon chain may enhance its solubility in lipid environments and affect its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 466.74 g/mol |
| Functional Groups | Ester groups |
| Hydrocarbon Chain Length | 22 carbon atoms |
Research indicates that compounds with similar structures to this compound can exhibit various biological activities, particularly in the context of cancer and infectious diseases. The biological activity of such compounds often involves:
- Membrane Interaction : Long-chain fatty acids can integrate into cellular membranes, affecting membrane fluidity and function.
- Cell Signaling Pathways : Compounds may modulate signaling pathways that are crucial for cell proliferation and apoptosis.
Case Studies
- Anticancer Activity :
- Antimicrobial Properties :
Comparative Analysis with Related Compounds
This compound can be compared with other related compounds to better understand its unique biological activities:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| Diethyl allylmalonate | Shorter carbon chain; widely used in organic synthesis | Moderate anticancer properties |
| Diallylmalonic acid diethyl ester | Contains two allyl groups; used in polymer chemistry | Limited biological studies |
| Diethyl 2-methylidenebutanedioate | Contains a methylidene group; cosmetic applications | Antioxidant properties noted |
| Diethyl (Z)-docos-13-en-1-ylpropanedioate | Geometric isomer with potential differing activity | Under investigation for various activities |
Synthesis and Evaluation
The synthesis of this compound can be achieved through various methods, often involving the reaction of long-chain alcohols with dicarbonyl compounds. The biological evaluation typically focuses on:
- Cell Viability Assays : To assess the cytotoxic effects on cancer cells.
- In Vivo Studies : To determine the efficacy in animal models, particularly for anticancer or antimicrobial applications.
Q & A
Q. What are the standard synthetic routes for preparing Diethyl (docos-13-en-1-yl)propanedioate, and how can alkylation efficiency be optimized?
Methodological Answer: The synthesis typically involves the alkylation of diethyl propanedioate (malonic ester) with docos-13-en-1-yl halides. Key steps include:
Enolate Formation : React diethyl propanedioate with a base (e.g., NaOEt in ethanol) to generate the enolate ion, leveraging its acidity (pKa < 13) due to two adjacent carbonyl groups .
Alkylation : Introduce the docos-13-en-1-yl group via an SN2 reaction with a suitable alkyl halide.
Purification : Use column chromatography or recrystallization to isolate the product.
To improve efficiency, optimize reaction conditions (solvent polarity, temperature, and base strength) and monitor reaction progress via TLC or NMR .
Q. What experimental techniques are recommended for validating the molecular structure of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure using programs like SHELXL for refinement and SHELXD for phase determination. Validate bond angles and distances against expected values (e.g., C–C bond angles ~120°) .
- Spectroscopic Analysis : Confirm functional groups via FT-IR (ester C=O stretch ~1740 cm⁻¹) and ¹³C NMR (carbonyl signals ~165–170 ppm).
- Mass Spectrometry : Use HRMS to verify molecular weight (e.g., C₂₉H₅₂O₄ requires exact mass 472.39 g/mol) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to mitigate inhalation risks.
- Storage : Store in airtight containers at room temperature, away from light and oxidizing agents.
Refer to SDS guidelines for spill management and disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
Methodological Answer:
- Data Cross-Validation : Compare results from multiple techniques (e.g., X-ray, neutron diffraction, and DFT calculations) to confirm bond geometries.
- Statistical Analysis : Apply R-factor and goodness-of-fit metrics in SHELXL to assess model reliability.
- Error Tracing : Check for systematic errors (e.g., absorption corrections or twinning) using tools like PLATON .
Q. What strategies are effective for studying the environmental degradation pathways of this compound?
Methodological Answer:
- Hydrolysis Studies : Monitor ester cleavage under varying pH and temperature conditions using HPLC to quantify degradation products.
- Photolysis Experiments : Expose the compound to UV light and analyze intermediates via GC-MS.
- Microcosm Assays : Simulate soil/water systems to assess microbial breakdown kinetics. Use EPA-recommended search terms (e.g., "environmental fate" or "half-life") to align with regulatory frameworks .
Q. How does the presence of the docos-13-en-1-yl group influence the reactivity of the propanedioate enolate?
Methodological Answer:
- Steric Effects : The long alkyl chain may hinder nucleophilic attack at the α-carbon. Conduct kinetic studies with substituted enolates to compare reaction rates.
- Electronic Effects : Use DFT calculations to evaluate electron density distribution at the enolate site.
- Solvent Impact : Test polar vs. nonpolar solvents to modulate enolate stability and reactivity .
Q. What experimental designs are suitable for longitudinal studies on reaction intermediates of this compound?
Methodological Answer:
- Time-Resolved Spectroscopy : Use stopped-flow NMR or IR to capture transient intermediates.
- Sampling Strategies : Implement event-based sampling to avoid memory bias, as recommended in longitudinal data frameworks.
- Data Integration : Export time-stamped datasets for trend analysis (e.g., Arrhenius plots for temperature-dependent reactions) .
Q. How can researchers mitigate challenges in regioselective alkylation of this compound?
Methodological Answer:
- Directed Metalation : Employ LDA or Grignard reagents to pre-coordinate the enolate and direct alkylation to specific sites.
- Protecting Groups : Temporarily block reactive positions (e.g., silyl ethers for hydroxyl groups).
- Computational Modeling : Predict regioselectivity using molecular docking simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
